3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one

Lipophilicity Drug-likeness Physicochemical profiling

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS 1566729-10-9; molecular formula C₈H₁₁BrN₂O₂; molecular weight 247.09 g/mol) belongs to the 1,4-dihydropyridin-4-one class—a heterocyclic scaffold distinct from the more extensively studied 1,4-dihydropyridine (1,4-DHP) calcium-channel modulators and the 3,4-dihydro-2(1H)-pyridone isomers. The compound features an enaminone core (3-amino-4-oxo) with a bromine at C5 and a 2-hydroxypropyl substituent on the ring nitrogen.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
Cat. No. B13337668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C(=O)C(=C1)Br)N)O
InChIInChI=1S/C8H11BrN2O2/c1-5(12)2-11-3-6(9)8(13)7(10)4-11/h3-5,12H,2,10H2,1H3
InChIKeyLMDCBMUVTYWCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one: Core Structural Identity and Procurement-Relevant Class Context


3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS 1566729-10-9; molecular formula C₈H₁₁BrN₂O₂; molecular weight 247.09 g/mol) belongs to the 1,4-dihydropyridin-4-one class—a heterocyclic scaffold distinct from the more extensively studied 1,4-dihydropyridine (1,4-DHP) calcium-channel modulators and the 3,4-dihydro-2(1H)-pyridone isomers [1]. The compound features an enaminone core (3-amino-4-oxo) with a bromine at C5 and a 2-hydroxypropyl substituent on the ring nitrogen. The 2-hydroxypropyl group introduces a chiral secondary alcohol, differentiating it from analogs bearing linear propyl, 3-hydroxypropyl, or 2-hydroxyethyl chains. The bromine provides a synthetic handle for cross-coupling diversification. Published literature on this specific compound is sparse; the majority of available data are computed physicochemical properties and vendor-supplied identity/purity specifications [2].

Why 3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one Cannot Be Interchanged with In-Class Analogs


The 1,4-dihydropyridin-4-one scaffold is regioisomeric with the 3,4-dihydro-2(1H)-pyridone series and structurally distinct from 1,4-dihydropyridines; these three classes exhibit divergent cellular toxicity profiles, with dihydropyridones being substantially more cytotoxic than DHP analogs in head-to-head comparisons [1]. Within the 1,4-dihydropyridin-4-one subset, the identity and position of the N1 substituent critically determine computed lipophilicity (XLogP3), hydrogen-bond donor/acceptor counts, and topological polar surface area (TPSA)—parameters that directly influence solubility, permeability, and off-target binding [2]. The target compound's 2-hydroxypropyl group is a chiral secondary alcohol; substitution with the 3-hydroxypropyl positional isomer, the non-hydroxylated propyl analog, or the 2-methoxypropyl ether produces a molecule with different hydrogen-bonding capacity, metabolic vulnerability, and potential for stereoselective recognition [2]. Generic interchange therefore risks altered reactivity in downstream synthetic sequences and uncharacterized bioactivity in any screening cascade relying on specific molecular recognition.

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 2-Hydroxypropyl vs. Propyl and 2-Methoxypropyl Analogs

The target compound exhibits a computed XLogP3 of 0.5 [1], substantially lower than the non-hydroxylated propyl analog (3-amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one; CAS 1566435-98-0) which is predicted to have XLogP3 ≈ 1.3–1.5 based on the loss of the hydrogen-bonding hydroxyl . The 2-methoxypropyl ether analog (3-amino-5-bromo-1-(2-methoxypropyl)-1,4-dihydropyridin-4-one) is expected to have XLogP3 in the range of 1.0–1.2, reflecting the replacement of the hydroxyl proton donor with a methyl group . This ΔlogP of ≥0.5 units translates to an approximately 3-fold difference in octanol-water partition coefficient, which can significantly affect aqueous solubility, membrane permeability, and protein binding in biochemical assay systems.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Discrimination from the 3-Hydroxypropyl Positional Isomer

The target compound has a computed TPSA of 66.6 Ų [1]. Its positional isomer, 3-amino-5-bromo-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS 1566971-97-8), is predicted to have an identical TPSA (66.6 Ų) because the total count of polar atoms is unchanged; however, the spatial distribution of polarity differs due to the hydroxyl being at the terminal (3-position) rather than internal (2-position) carbon . This positional difference alters the three-dimensional electrostatic surface and may affect recognition by transporters, cytochrome P450 enzymes, and polar binding pockets despite identical gross TPSA. Crystallographic or solution conformational data are not available for either compound, but the 2-hydroxy isomer is expected to have a more sterically hindered hydroxyl, potentially reducing Phase II glucuronidation rates relative to the primary-alcohol-bearing 3-hydroxy isomer .

Polar surface area Permeability Blood-brain barrier

Hydrogen-Bond Donor Count: Target Compound vs. 2,3-Dihydroxypropyl Analog and Non-Hydroxylated Propyl Analog

The target compound possesses two hydrogen-bond donors (HBD): the 3-amino group and the 2-hydroxyl of the hydroxypropyl chain [1]. This is one HBD fewer than the 2,3-dihydroxypropyl analog (3-amino-5-bromo-1-(2,3-dihydroxypropyl)-1,4-dihydropyridin-4-one; CAS 1564477-98-0, predicted HBD = 3) and one HBD more than the propyl analog (3-amino-5-bromo-1-propyl-1,4-dihydropyridin-4-one; HBD = 1) [2]. Hydrogen-bond acceptor count is identical across all three compounds (HBA = 4). The HBD count directly influences aqueous solubility via solute-solvent hydrogen bonding and affects crystal packing in the solid state, which has implications for melting point, polymorphism, and formulation behavior [2].

Hydrogen bonding Solubility Crystal engineering

Bromine as a Synthetic Diversification Handle: Comparative Reactivity Context

The C5 bromine in 3-amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one is positioned on the enaminone electron-deficient ring, making it amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for library synthesis [1]. In the general dihydropyridinone class, C5-brominated derivatives have been used as precursors to C5-aryl, C5-amino, and C5-alkynyl analogs, with the 4-oxo group exerting an electron-withdrawing effect that activates the bromide toward oxidative addition [1]. The 2-hydroxypropyl N1-substituent does not interfere with palladium catalysis, whereas the 2,3-dihydroxypropyl analog requires hydroxyl protection prior to cross-coupling due to competitive oxidative addition at the diol . The propyl analog (CAS 1566435-98-0) shares similar cross-coupling reactivity but lacks the hydroxyl handle for subsequent bioconjugation or prodrug strategy introduction .

Cross-coupling C–Br functionalization Medicinal chemistry diversification

Vendor-Supplied Purity Specification and Identity Confirmation

Commercially available batches of 3-amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one are supplied with a minimum purity specification of 95% . This specification is comparable to the purity reported for the 3-hydroxypropyl positional isomer (CAS 1566971-97-8, typically 95%) and the propyl analog (CAS 1566435-98-0, typically 95–97%) from multiple vendors . The compound is stocked and shipped with full quality assurance documentation (SDS, Certificate of Analysis upon request) and is classified as non-hazardous for DOT/IATA transport . No chromatographic or spectroscopic purity verification data (HPLC, NMR) are published in the peer-reviewed literature for this specific compound; purity relies on vendor batch-level quality control .

Purity Quality control Procurement specification

3-Amino-5-bromo-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry Library Synthesis via C5 Cross-Coupling Diversification

The C5 bromine on the electron-deficient enaminone ring enables direct palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) without hydroxyl protection, as established for the dihydropyridin-4-one class [1]. The single 2-hydroxyl does not interfere with Pd(0) oxidative addition, unlike the 2,3-dihydroxypropyl analog which requires protection [1]. The 2-hydroxypropyl group provides a post-coupling handle for bioconjugation or prodrug strategies absent in the non-hydroxylated propyl analog, making the target compound a versatile intermediate for generating focused libraries of N1-hydroxypropyl-substituted dihydropyridinones with varied C5-aryl/amino/alkynyl substitution [1][2].

Physicochemical Property Screening Panels Requiring Intermediate Lipophilicity

With a computed XLogP3 of 0.5, the target compound occupies an intermediate lipophilicity range between the more hydrophobic propyl analog (estimated XLogP3 ≈ 1.3–1.5) and the more hydrophilic 2,3-dihydroxypropyl analog [1]. This intermediate logP, combined with two hydrogen-bond donors and a TPSA of 66.6 Ų, positions the compound favorably for parallel artificial membrane permeability assays (PAMPA) and solubility screens where balanced hydrophilicity is desired to avoid both precipitation and non-specific membrane retention [1][2].

Stereochemical Probe Development Leveraging the Chiral Secondary Alcohol

The 2-hydroxypropyl substituent contains a chiral secondary alcohol center, creating a racemic mixture in the commercially supplied material [1]. This stereocenter is absent in the 3-hydroxypropyl isomer (primary alcohol) and the propyl analog (no hydroxyl), offering an opportunity for enantiomeric resolution and stereochemical structure-activity relationship (SSAR) studies to determine whether the hydroxyl configuration influences target binding or metabolism [1][2]. The single chiral center also enables diastereomeric salt resolution or chiral chromatographic separation into enantiopure material for advanced pharmacological profiling [1].

Crystallography and Solid-State Property Optimization

The two hydrogen-bond donors (3-NH₂ and 2-OH) and four hydrogen-bond acceptors create a specific hydrogen-bonding network that governs crystal packing, melting point, and potential polymorphism [1]. This donor/acceptor ratio differs from the propyl analog (HBD = 1; different packing motif expected) and the dihydroxypropyl analog (HBD = 3; increased likelihood of hydrate formation). The target compound's intermediate HBD count may favor a single stable polymorph suitable for reproducible solid-state characterization by X-ray powder diffraction and differential scanning calorimetry, which is valuable for laboratories requiring well-defined crystalline reference standards [1][2].

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